1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-ylsulfanyl)ethanone
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Overview
Description
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2-PYRIDYLSULFANYL)-1-ETHANONE is a complex organic compound that features a benzodioxin ring and a pyridylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2-PYRIDYLSULFANYL)-1-ETHANONE typically involves multi-step organic reactions. A common approach might include:
- Formation of the benzodioxin ring through cyclization reactions.
- Introduction of the pyridylsulfanyl group via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2-PYRIDYLSULFANYL)-1-ETHANONE may undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2-PYRIDYLSULFANYL)-1-ETHANONE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2-PYRIDYLSULFANYL)-1-PROPANONE: Similar structure with an additional carbon in the side chain.
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2-THIENYLSULFANYL)-1-ETHANONE: Replacement of the pyridyl group with a thienyl group.
Uniqueness
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2-PYRIDYLSULFANYL)-1-ETHANONE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H13NO3S |
---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridin-2-ylsulfanylethanone |
InChI |
InChI=1S/C15H13NO3S/c17-12(10-20-15-3-1-2-6-16-15)11-4-5-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8,10H2 |
InChI Key |
WDLMPXSRHQGENN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=CC=CC=N3 |
Origin of Product |
United States |
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